1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid
Description
1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a nitro group at position 3, a carboxylic acid group at position 5, and a 2,6-dichlorobenzyl moiety at position 1. The 2,6-dichlorobenzyl group contributes steric bulk and lipophilicity, while the nitro and carboxylic acid groups introduce polar and electron-withdrawing characteristics. Structural determination methods, such as X-ray crystallography (supported by software like SHELX ), may elucidate its conformational preferences and intermolecular interactions.
Properties
Molecular Formula |
C11H7Cl2N3O4 |
|---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2N3O4/c12-7-2-1-3-8(13)6(7)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18) |
InChI Key |
OMLKYHYGGGAPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene through benzylic bromination using hydrogen peroxide and hydrobromic acid under light irradiation . This intermediate is then reacted with a pyrazole derivative under suitable conditions to introduce the pyrazole ring. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid. Finally, the carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the benzylic bromination step can be performed in a microchannel reactor to enhance reaction efficiency and control . The subsequent steps are optimized for large-scale production, ensuring minimal waste and high atom economy.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes esterification and amidation to produce derivatives with modified bioavailability and reactivity.
Mechanistic Insight :
-
Acid chloride intermediates (formed via thionyl chloride) react with alcohols or amines to form esters/amides. Computational studies show charge redistribution at the carbonyl carbon during nucleophilic attack (RHF/STO-3G method) .
Nitro Group Reduction
The nitro group (-NO<sub>2</sub>) can be selectively reduced to an amine (-NH<sub>2</sub>), enabling further functionalization.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H<sub>2</sub>, Pd/C | Ethanol, 60°C | 3-Amino derivative | >90% |
| Fe/HCl | Aqueous HCl, 25°C | 3-Amino derivative | 75–80% |
Biological Relevance :
-
The amine product is a precursor for bioactive molecules targeting enzyme inhibition (e.g., COX-2).
Decarboxylation Reactions
Thermal or base-induced decarboxylation removes the carboxylic acid group, forming simpler pyrazole derivatives.
| Conditions | Product | Notes |
|---|---|---|
| 200°C, neat | 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole | Requires inert atmosphere to prevent decomposition. |
| NaOH (10%), 80°C | Same as above | Lower efficiency (~50%) due to competing hydrolysis. |
Theoretical Analysis :
-
Decarboxylation proceeds via a six-membered transition state, with charge stabilization at the pyrazole nitrogen (AM1 method) .
Nucleophilic Aromatic Substitution
The dichlorobenzyl group participates in substitution reactions under activating conditions.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| KSCN, DMF | 120°C, 12h | 2,6-Bis(thiocyanato)benzyl derivative | 65% |
| NH<sub>3</sub>, Cu catalyst | 150°C, 24h | 2,6-Diaminobenzyl derivative | 40% |
Key Limitation :
-
Steric hindrance from the 2,6-dichloro substituents reduces reactivity compared to monosubstituted analogs.
Coupling Reactions
The pyrazole ring enables cross-coupling for constructing complex architectures.
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub> | Biaryl-pyrazole conjugate |
| Ullmann | CuI, 1,10-phenanthroline, K<sub>3</sub>PO<sub>4</sub> | N-Arylpyrazole derivative |
Applications :
-
Coupled products are used in ligand design for metalloenzyme inhibition.
Cyclization Reactions
Reaction with diamines or diols forms fused heterocycles, expanding structural diversity.
| Partner | Conditions | Product | Yield |
|---|---|---|---|
| 2,3-Diaminopyridine | Benzene, reflux | 3H-Imidazo[4,5-b]pyridine derivative | 49% |
| Ethylene glycol | H<sub>2</sub>SO<sub>4</sub> (cat.), 100°C | Pyrazolo-oxazinone | 55% |
Mechanism :
-
Cyclization involves nucleophilic attack by the diamine’s NH<sub>2</sub> group on the pyrazole’s electrophilic carbon, followed by dehydration .
Oxidation and Side-Chain Modifications
The benzyl group undergoes oxidation to introduce ketone or hydroxyl functionalities.
| Oxidizing Agent | Product |
|---|---|
| KMnO<sub>4</sub>, H<sub>2</sub>O | 2,6-Dichlorobenzoic acid |
| O<sub>3</sub>, then Zn/H<sub>2</sub>O | 2,6-Dichlorobenzaldehyde |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 316.09 g/mol. Its structure features a dichlorobenzyl moiety, a nitro group, and a pyrazole ring, which contribute to its reactivity and potential biological activities.
Biological Applications
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it shows potential as an inhibitor of lipoxygenase enzymes, which are implicated in inflammatory processes. Research indicates that derivatives of pyrazole can exhibit significant anti-inflammatory effects by selectively inhibiting COX-2 over COX-1 .
-
Antioxidant Activity :
- Recent studies have highlighted the antioxidant potential of pyrazole derivatives. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases. For instance, molecular docking studies have shown that certain derivatives bind effectively to the active sites of target enzymes, enhancing their antioxidant properties .
-
Anticancer Properties :
- The compound's structural features suggest potential anticancer applications. Studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis. Notably, compounds containing isothiocyanate groups have shown significant cytotoxicity against various cancer cell lines.
Case Study 1: Antioxidant Evaluation
A study focused on the synthesis of novel pyrazole derivatives evaluated their antioxidant activity using various assays (DPPH, nitric oxide scavenging). Compounds derived from 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Enzyme Inhibition
Research involving enzyme inhibition demonstrated that this compound effectively inhibits lipoxygenase activity in vitro. It was found that structural modifications could enhance binding affinity and specificity towards the enzyme's active site .
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Nitro Group vs. Carboxylic Acid vs. Ester Groups:
- Nitro group : Strong electron-withdrawing effect, which may stabilize the pyrazole ring and enhance electrophilic reactivity.
- Carboxylic acid : Increases solubility in aqueous environments and enables salt formation or hydrogen bonding.
- Leucovorin di-(2,6-dichlorobenzyl) ester ( ): The esterification of carboxylic acid reduces polarity, improving membrane permeability but limiting ionic interactions.
The coexistence of nitro and carboxylic acid groups in the target compound creates a balance between lipophilicity and solubility , advantageous for bioavailability.
Key Research Findings
Chlorine Position Matters : 2,6-dichloro substitution optimizes binding interactions compared to 2,4-dichloro analogs, as seen in collagenase inhibitors .
Core Flexibility : Pyrazole’s compact structure may favor entropic gains in binding vs. bulkier indazole derivatives .
Functional Group Synergy : The nitro-carboxylic acid combination in the target compound could enhance both reactivity and solubility.
Biological Activity
Overview
1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole class, characterized by its unique chemical structure which includes a dichlorobenzyl group, a nitro group, and a carboxylic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of this compound is C10H7Cl2N3O3. The structural representation is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids. The dichlorobenzyl moiety enhances the lipophilicity of the compound, facilitating its penetration through cell membranes and interaction with intracellular targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Activity : Studies have shown that compounds in the pyrazole class can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, analogs have demonstrated significant inhibition of COX-2 with IC50 values comparable to known anti-inflammatory drugs like diclofenac .
- Antimicrobial Properties : Pyrazole derivatives have been evaluated for their antimicrobial activity against various bacterial strains. Some studies report promising results against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
- Antioxidant Activity : The presence of the nitro group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Anti-inflammatory Studies :
- Antimicrobial Testing :
- Toxicity Assessments :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation of 2,6-dichlorobenzyl derivatives with nitropyrazole intermediates. Key steps include:
- Stepwise functionalization : Alkylation of the pyrazole nitrogen with 2,6-dichlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Nitration : Controlled nitration at the 3-position using HNO₃/H₂SO₄ mixtures, monitored by TLC to avoid over-nitration .
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, CH₂Cl₂:EtOAc gradient) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical techniques :
- 1H NMR : Verify absence of unreacted benzyl halides (δ 4.5–5.5 ppm for benzyl-CH₂) and correct integration for nitro group (δ 8.5–9.0 ppm) .
- HPLC-MS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 345) and purity (>95%) .
- Elemental analysis : Match calculated vs. experimental C, H, N, Cl percentages (tolerate <0.4% deviation) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- In silico tools :
- SwissADME : Predict logP (~3.2), solubility (LogS ≈ -4.5), and drug-likeness (Lipinski violations ≤1) .
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina; compare binding affinity to celecoxib (reference IC₅₀ = 0.04 µM) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC₅₀ values for COX-2 inhibition may arise from:
- Assay variability : Normalize data using internal controls (e.g., celecoxib) and standardized protocols (e.g., fluorescence-based COX-2 kits) .
- Impurity interference : Re-test purified batches (>98% purity) via HPLC to exclude off-target effects from diastereomers or nitro-reduction by-products .
Q. How does the nitro group influence stability under physiological conditions?
- Degradation studies :
- pH-dependent stability : Incubate compound in buffers (pH 1–9) at 37°C; monitor via HPLC for nitro-to-amine reduction (retention time shifts).
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects λmax shifts indicative of nitro group decomposition .
Key Methodological Notes
- Synthetic reproducibility : Maintain anhydrous conditions during alkylation to prevent hydrolysis of the benzyl halide .
- Data validation : Always correlate computational predictions (e.g., logP) with experimental measurements to refine models .
- Ethical compliance : Adhere to institutional guidelines for biological testing, particularly cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
